molecular formula C12H9BrO3 B421020 4-Methylphenyl 5-bromo-2-furoate

4-Methylphenyl 5-bromo-2-furoate

Cat. No.: B421020
M. Wt: 281.1g/mol
InChI Key: AFERWRQYCZNTSB-UHFFFAOYSA-N
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Description

4-Methylphenyl 5-bromo-2-furoate is an organic ester derived from 5-bromo-2-furoic acid and 4-methylphenol. The ester functional group links the 4-methylphenyl moiety to the 5-bromo-2-furoate system, which combines aromaticity (from the phenyl and furan rings) with halogen (Br) substitution.

Properties

Molecular Formula

C12H9BrO3

Molecular Weight

281.1g/mol

IUPAC Name

(4-methylphenyl) 5-bromofuran-2-carboxylate

InChI

InChI=1S/C12H9BrO3/c1-8-2-4-9(5-3-8)15-12(14)10-6-7-11(13)16-10/h2-7H,1H3

InChI Key

AFERWRQYCZNTSB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=C(O2)Br

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Halogen-Substituted Derivatives
  • 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran (): Structure: Features a benzofuran core with 4-methylphenyl and bromo substituents, plus a methylsulfinyl group. Crystallography: The dihedral angle between the 4-methylphenyl ring and benzofuran plane is 29.58°, indicating moderate planarity. Weak C–H⋯O hydrogen bonds stabilize the crystal lattice .
  • 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran () :

    • Structure : Replaces 4-methylphenyl with 4-fluorophenyl.
    • Impact of Halogen : Fluorine’s smaller atomic radius compared to bromo or methyl groups reduces unit cell parameters (e.g., shorter bond lengths). This substitution may increase electronegativity, affecting intermolecular interactions .
Halogen Effects on Crystal Packing ()
  • In imine analogs, replacing chlorine with bromo increases unit cell dimensions (e.g., a-axis : 7.9767 Å (Cl) → 8.0720 Å (Br)).
  • Implication for 4-Methylphenyl 5-Bromo-2-Furoate : Bromo’s larger size may enhance π–π stacking or van der Waals interactions compared to chloro or fluoro analogs, influencing melting points or solubility .

Physicochemical Properties

Lipophilicity and Solubility
  • 2-(4-Methylphenyl) Indolizine () :
    • log P : 3.73 (high lipophilicity).
    • Solubility : Poor aqueous solubility but high gastrointestinal absorption.
  • This compound : Predicted log P values (based on bromo and ester groups) would likely range between 2.5–3.5, balancing lipophilicity for membrane permeability while retaining moderate solubility .
Molecular Weight and Stereochemistry
  • (1S)-2-(4-Methylphenyl)-2-oxo-1-phenylethyl 5-Bromo-2-Furoate () :
    • Molecular Weight : 399.24 g/mol.
    • Stereochemistry : A defined stereocenter may influence biological activity or crystallization behavior.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents log P (Predicted) Biological Activity
This compound C₁₂H₉BrO₃ ~305.11 4-methylphenyl, Br 2.8–3.2 Not reported (structural analog activity inferred)
5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran C₁₉H₁₅BrO₃S 427.29 4-methylphenyl, Br, methylsulfinyl 3.73 Not reported
2-(4-Methylphenyl) Indolizine C₁₄H₁₃N 195.26 4-methylphenyl 3.73 High gastrointestinal absorption

Table 2: Crystallographic Parameters of Halogenated Analogs

Compound (Reference) Halogen Unit Cell a-axis (Å) Dihedral Angle (°) Key Interactions
(E)-1-(4-Chlorophenyl) imine Cl 7.9767 ~56° C–H⋯N, C–H⋯Cl, π–π
(E)-1-(4-Bromophenyl) imine Br 8.0720 ~56° C–H⋯N, C–H⋯Br, π–π
5-Bromo-2-(4-methylphenyl)-benzofuran Br 8.0720 (analogous) 29.58° C–H⋯O, π–π

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